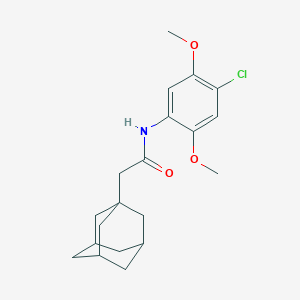
2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, commonly referred to as ACDPA, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as MDMA and MDA. ACDPA has shown potential in various scientific applications, including in the treatment of neurodegenerative diseases and as a potential therapeutic agent for addiction.
Mécanisme D'action
ACDPA's mechanism of action is not fully understood, but it is thought to act on the dopaminergic and serotonergic systems in the brain. ACDPA has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects in addiction and neurodegenerative diseases.
Biochemical and Physiological Effects
ACDPA has been shown to have various biochemical and physiological effects in animal models. ACDPA has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, ACDPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ACDPA has several advantages for use in lab experiments. ACDPA is a synthetic compound that can be easily synthesized in high purity. Additionally, ACDPA has been extensively studied and validated through various analytical techniques.
However, ACDPA also has limitations for use in lab experiments. ACDPA's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, ACDPA's effects may vary depending on the animal model used, which may limit its generalizability to humans.
Orientations Futures
There are several future directions for research on ACDPA. In neurodegenerative diseases, future research could focus on the potential use of ACDPA in other conditions such as Parkinson's disease and Huntington's disease. Additionally, future research could investigate the potential use of ACDPA in combination with other therapeutic agents.
In addiction research, future research could investigate the potential use of ACDPA in other drugs of abuse, such as opioids and nicotine. Additionally, future research could investigate the potential use of ACDPA in combination with behavioral therapies for addiction.
Overall, ACDPA has shown significant potential in various scientific applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of ACDPA involves the reaction of 2-(1-adamantyl)amine with 4-chloro-2,5-dimethoxybenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. This method yields ACDPA with high purity and has been validated through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
ACDPA has been extensively studied for its potential therapeutic effects in various scientific fields. In neurodegenerative diseases, ACDPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, ACDPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In addiction research, ACDPA has been investigated as a potential therapeutic agent for drug abuse. ACDPA has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Furthermore, ACDPA has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
Propriétés
Formule moléculaire |
C20H26ClNO3 |
|---|---|
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H26ClNO3/c1-24-17-7-16(18(25-2)6-15(17)21)22-19(23)11-20-8-12-3-13(9-20)5-14(4-12)10-20/h6-7,12-14H,3-5,8-11H2,1-2H3,(H,22,23) |
Clé InChI |
RDKJBZWZQLIWSL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)OC)Cl |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)

![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
